BenchChemオンラインストアへようこそ!

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Fragment-based drug discovery Physicochemical profiling Lead optimization

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0; IUPAC: N-(3-fluorophenyl)piperazine-1-carboxamide hydrochloride) is a synthetic small-molecule arylpiperazine carboxamide supplied as the hydrochloride salt. With a molecular formula of C₁₁H₁₅ClFN₃O and molecular weight of 259.71 g/mol, it belongs to the piperazine-1-carboxamide class, a scaffold extensively employed in fragment-based drug discovery and medicinal chemistry campaigns targeting serine hydrolases, kinases, and G protein-coupled receptors.

Molecular Formula C11H15ClFN3O
Molecular Weight 259.71 g/mol
CAS No. 2208785-14-0
Cat. No. B1531863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride
CAS2208785-14-0
Molecular FormulaC11H15ClFN3O
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
InChIKeyFJSBTFAJTFOXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0): Compound Identity and Procurement Baseline


Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0; IUPAC: N-(3-fluorophenyl)piperazine-1-carboxamide hydrochloride) is a synthetic small-molecule arylpiperazine carboxamide supplied as the hydrochloride salt. With a molecular formula of C₁₁H₁₅ClFN₃O and molecular weight of 259.71 g/mol, it belongs to the piperazine-1-carboxamide class, a scaffold extensively employed in fragment-based drug discovery and medicinal chemistry campaigns targeting serine hydrolases, kinases, and G protein-coupled receptors [1]. The compound features a meta-fluorine substitution on the N-phenyl ring, distinguishing it from the more commonly archived para-fluoro isomer, and the hydrochloride salt form confers predictable protonation of the piperazine N4 nitrogen, enhancing aqueous handling relative to free-base analogs .

Why Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride Cannot Be Replaced by In-Class Analogs: Substitution Risks


Interchanging piperazine-1-carboxamide derivatives without considering fluorine positional isomerism introduces measurable risk in fragment screens and SAR campaigns. The meta-fluorine substituent on the target compound imparts a distinct dipole moment vector (directed away from the amide linkage plane) and altered hydrogen-bond acceptor geometry compared to the para-fluoro isomer, which orients the C–F dipole along the molecular long axis [1]. In fragment-based drug discovery, even single-atom positional changes can shift binding pose, occupancy, and hit confirmation rates; the para-fluoro analog 4-(4-fluorophenyl)piperazine-1-carboxamide (PDB ligand O1M) has been co-crystallized across multiple unrelated protein targets including EPB41L3, PHIP, INPP5D, and Dengue virus NS5 polymerase, with each complex exhibiting distinct binding interactions that would not be replicated by the meta-fluoro isomer without experimental verification [2]. Furthermore, the hydrochloride salt form of the target compound provides a defined protonation state at the piperazine N4 (calculated pKₐ ~8.5–9.5 for the conjugate acid), whereas free-base forms require in situ pH adjustment that can introduce variability in biochemical assays [3]. Substitution without orthogonal validation therefore risks false-negative or false-positive outcomes in medicinal chemistry workflows.

Quantitative Differentiation Evidence for Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0) vs. Closest Analogs


Meta- vs. Para-Fluorine Substitution: Computational Physicochemical Property Differentiation

Computational comparison between the target compound (3-fluorophenyl isomer, free base form) and its closest positional isomer, piperazine-1-carboxylic acid (4-fluorophenyl)-amide (CAS 890040-36-5), reveals a quantifiable difference in predicted logP attributable to the altered dipole moment and solvation free energy of the meta-fluorine orientation. The 3-fluoro isomer exhibits a computed ALogP of approximately 1.20–1.35 versus 1.60 for the 4-fluoro isomer (ALogP difference ≈ 0.25–0.40 log units), indicating modestly higher polarity and predicted aqueous solubility for the meta-substituted compound . The polar surface area (PSA) remains identical at ~44.4 Ų for both isomers. This logP shift may influence fragment aqueous solubility by a factor of approximately 1.8–2.5× under physiological pH conditions, which is relevant for fragment library screening where solubility ≥200 μM in PBS is a common quality threshold [1].

Fragment-based drug discovery Physicochemical profiling Lead optimization

Fragment Library Structural Biology Validation: Co-crystallization Evidence for the Scaffold Class

The para-fluoro positional isomer 4-(4-fluorophenyl)piperazine-1-carboxamide (PDB ligand code O1M; ZINC fragment Z198194394) has been validated as a crystallographic fragment hit across four distinct protein targets in the PanDDA (Pan-Dataset Density Analysis) screening campaign deposited at the PDB: EPB41L3 (PDB 5RZD, resolution 1.81 Å), PHIP (PDB 5RK6), INPP5D (PDB 5RY6), and Dengue virus NS5 RNA-dependent RNA polymerase (PDB 7HKS) [1]. In each structure, the carboxamide oxygen and the 4-fluorophenyl ring engage in distinct hydrogen-bond and hydrophobic interactions, with mean B-factors for the ligand ranging from 35–55 Ų, indicating well-defined occupancy. These data serve as class-level validation that the piperazine-1-carboxamide fluorophenyl scaffold is a privileged fragment chemotype capable of binding diverse protein surfaces [2]. The 3-fluoro isomer offers an alternative exit vector for fragment growing and merging strategies that is orthogonal to the para-substituted analog, enabling exploration of different subpocket geometries.

Crystallographic fragment screening PanDDA Protein-ligand X-ray crystallography

Class-Level FAAH Inhibitory Potency of Piperazine-1-carboxamide Derivatives and Positional Fluorine SAR

Piperazine-1-carboxamides bearing fluorophenyl substituents constitute a well-characterized class of fatty acid amide hydrolase (FAAH) inhibitors. In a 3D-QSAR/CoMSIA study encompassing 90 irreversible FAAH inhibitors built on the piperazine-carboxamide scaffold, the validated model (q² = 0.734; r² = 0.966) identified the N-aryl substitution pattern as a critical determinant of potency, with hydrophobic and electrostatic fields around the phenyl ring para- and meta-positions exerting opposing effects on predicted pIC₅₀ [1]. Direct experimental data from closely matched analogs demonstrate that N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide inhibits human FAAH with an IC₅₀ of 1 nM, while the corresponding N-(4-fluorophenyl) analog achieves an IC₅₀ of 91 nM under matched pre-incubation conditions – a 91-fold potency differential attributable solely to the fluorine positional change on the N-phenyl ring [2]. Although these compounds bear additional 4-substitution on the piperazine ring, the magnitude of the positional fluorine effect demonstrates that meta- vs. para-fluorine orientation is not a silent substitution and must be explicitly tested in each target context.

Endocannabinoid system Serine hydrolase inhibition FAAH/MAGL dual inhibition

Hydrochloride Salt Form: Defined Protonation State vs. Free Base Handling Variability

The target compound is supplied as the hydrochloride salt (MW 259.71 g/mol), which ensures stoichiometric protonation of the piperazine N4 nitrogen. In contrast, the free base forms piperazine-1-carboxylic acid (4-fluoro-phenyl)-amide (CAS 890040-36-5, MW 223.25 g/mol) and 4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 724455-68-9, MW 223.25 g/mol) lack counterion definition . The hydrochloride form provides a gravimetric correction factor of ~1.16 (259.71/223.25) for accurate stock solution preparation – failure to apply this correction when substituting between salt and free base forms introduces a systematic 16% mass error in concentration calculations. Additionally, the hydrochloride salt typically exhibits aqueous solubility in the range of 5–20 mg/mL for related piperazine carboxamide HCl salts, compared to 1–5 mg/mL for the corresponding free bases in pH 7.4 buffer, representing an approximate 3–5× solubility advantage that facilitates DMSO stock preparation and reduces the risk of compound precipitation in aqueous assay buffers [1]. Direct experimental solubility data for the target compound at pH 7.4 have not been published; values cited are class-level estimates based on structurally analogous piperazine-1-carboxamide hydrochloride salts.

Biochemical assay reproducibility Compound management Aqueous solubility

Optimal Procurement and Application Scenarios for Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0)


Fragment Library Expansion for Orthogonal Vector Exploration in FBDD

When a fragment screen using the para-fluoro piperazine carboxamide scaffold (e.g., Z198194394 / O1M) has yielded confirmed hits, procurement of the meta-fluoro isomer enables systematic exploration of the fluorine hydrogen-bond acceptor vector rotated by approximately 60° relative to the molecular axis. This orthogonal vector approach, grounded in the crystallographic validation of the scaffold across four protein families documented in PDB entries 5RZD, 5RK6, 5RY6, and 7HKS [1], allows fragment growing campaigns to probe subpocket geometries inaccessible to the para-substituted analog without altering the core piperazine-carboxamide pharmacophore. The hydrochloride salt form ensures consistent protonation state and solubility during fragment soaking or co-crystallization experiments.

FAAH/MAGL Inhibitor SAR Campaigns Requiring Meta-Fluoro N-Phenyl Substitution

Building on the established SAR demonstrating that fluorine positional isomerism on the N-phenyl ring can modulate FAAH inhibitory potency by up to 91-fold (as shown for 2-fluoro vs. 4-fluoro N-phenyl piperazine carboxamides) [2], researchers conducting systematic SAR exploration of the N-aryl substitution pocket should include the 3-fluorophenyl analog as an essential component of a full positional scan set (ortho, meta, para). The 3D-QSAR/CoMSIA contour maps published for the piperazine-carboxamide FAAH inhibitor series indicate that the meta-position electrostatic potential field contributes independently to predicted pIC₅₀, making the 3-fluoro compound a necessary data point for model calibration and prospective virtual screening validation [3].

Biochemical Assay Development Requiring Defined Salt Stoichiometry

Laboratories establishing dose-response assays or performing compound management operations where precise concentration control is critical benefit from the hydrochloride salt form's defined stoichiometry. The gravimetric correction factor of 1.16 relative to the free base eliminates the 16% systematic mass error that would arise from treating the salt as the free base . Additionally, the estimated 3–5× aqueous solubility advantage of the HCl salt over the free base at pH 7.4 reduces the need for elevated DMSO concentrations in assay buffers, minimizing solvent-related artifacts in cell-based and biochemical assays.

Medicinal Chemistry Scaffold-Hopping with a Privileged Piperazine-Carboxamide Core

The piperazine-1-carboxamide motif is recognized as a privileged scaffold in medicinal chemistry, with analogs reported as androgen receptor antagonists (YM-92088, IC₅₀ = 0.47 μM vs. bicalutamide IC₅₀ = 0.89 μM) [4], as well as FAAH, MAGL, and kinase inhibitors. The 3-fluorophenyl variant offers a unique combination of the privileged carboxamide core and the meta-fluorine substituent that can serve as a versatile intermediate for parallel library synthesis. The free piperazine NH in the carboxamide portion remains available for further N-functionalization, while the 3-fluorophenyl group provides a metabolically stable aromatic ring with a distinct electrostatic profile suitable for lead optimization programs targeting CNS or peripheral indications.

Quote Request

Request a Quote for Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.